molecular formula C20H23NO2 B1613368 3',4'-Dimethyl-2-morpholinomethylbenzophenone CAS No. 898750-56-6

3',4'-Dimethyl-2-morpholinomethylbenzophenone

Cat. No.: B1613368
CAS No.: 898750-56-6
M. Wt: 309.4 g/mol
InChI Key: KDPRLHNXTJSOEP-UHFFFAOYSA-N
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Description

3,4'-Dimethyl-2-morpholinomethylbenzophenone (DMMMBP) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 105°C and a boiling point of 293°C. This compound has been found to be a useful reagent in organic synthesis, as well as being of interest for its potential biological applications.

Scientific Research Applications

1. Application in Fluorescent Probes for Hypoxic Cells

A study by Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), using a compound structurally related to 3',4'-Dimethyl-2-morpholinomethylbenzophenone. This probe was designed for imaging the hypoxic status of tumor cells and has potential applications in biomedical research fields for disease-relevant hypoxia imaging (Feng et al., 2016).

2. Application in Arylation Reactions

Maiti and Buchwald (2009) developed a complementary set of Cu- and Pd-based catalyst systems for the selective O- and N-arylation of unprotected aminophenols using aryl halides. The study utilized a compound closely related to this compound, highlighting its potential application in the field of organic synthesis (Maiti & Buchwald, 2009).

3. Application in Photobehavior Studies

Jornet, Tormos, and Miranda (2011) conducted a systematic study on hydrogen abstraction by the excited triplet states of compounds including 4,4'-dimethoxybenzophenone, a compound structurally similar to this compound. This research contributes to understanding the photobehavior of certain chemical compounds in various solvents, which is essential in photochemistry and photophysics (Jornet, Tormos, & Miranda, 2011).

4. Application in Polymer Linkage Studies

Wagener and Engle (1991) used Poly(2-vinyl-4,4-dimethyl-2-oxazolin-5-one) to prepare three-dimensional networks using bisphenol crosslinkers. Their research provides insights into the use of compounds structurally related to this compound in creating reversible polymer linkages, which is significant in the field of polymer chemistry (Wagener & Engle, 1991).

5. Application in DNA-Binding Studies

Research by Xu et al. (2003) on the binding of Ru(II) complexes to calf thymus DNA used a polypyridyl ligand structurally related to this compound. This study is relevant to understanding the interaction between certain compounds and DNA, which is important in biochemistry and molecular biology (Xu et al., 2003).

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-7-8-17(13-16(15)2)20(22)19-6-4-3-5-18(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPRLHNXTJSOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643544
Record name (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-56-6
Record name (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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